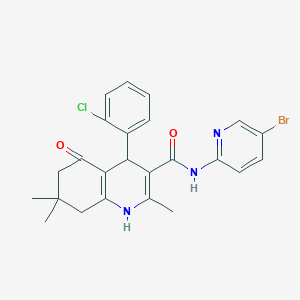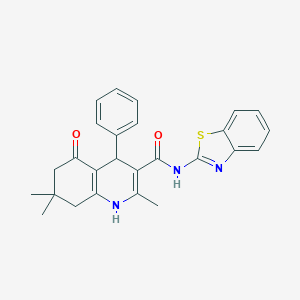
2-Benzylsulfanyl-1-phenothiazin-10-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylsulfanyl-1-phenothiazin-10-ylethanone is a chemical compound that belongs to the phenothiazine class of compounds. It has been widely used in scientific research due to its unique properties and potential applications in various fields. In
Mechanism of Action
The mechanism of action of 2-Benzylsulfanyl-1-phenothiazin-10-ylethanone is not fully understood. However, it is believed to exhibit its pharmacological effects by modulating various cellular signaling pathways. It has been found to inhibit the production of reactive oxygen species (ROS) and to upregulate the expression of antioxidant enzymes. It has also been found to inhibit the activity of various enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) that are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-Benzylsulfanyl-1-phenothiazin-10-ylethanone has been found to exhibit various biochemical and physiological effects. It has been found to exhibit potent antioxidant and anti-inflammatory properties and has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. It has also been found to exhibit antimicrobial activity against various pathogens.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-Benzylsulfanyl-1-phenothiazin-10-ylethanone in lab experiments is its unique properties such as high thermal stability, good solubility, and high charge mobility. This makes it an ideal candidate for use in various organic electronic devices. However, one of the major limitations of using this compound is its high cost and limited availability.
Future Directions
There are several future directions for the research on 2-Benzylsulfanyl-1-phenothiazin-10-ylethanone. One of the major areas of research is in the development of new organic electronic devices such as OLEDs and OPVs. Another important area of research is in the development of new drugs based on the pharmacological properties of this compound. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of 2-Benzylsulfanyl-1-phenothiazin-10-ylethanone involves the condensation of 2-bromo-1-phenothiazine with benzyl mercaptan in the presence of a base. The reaction is carried out in an organic solvent such as DMF or DMSO and requires careful control of reaction conditions such as temperature and reaction time. The product is then purified by recrystallization or column chromatography to obtain a pure sample.
Scientific Research Applications
2-Benzylsulfanyl-1-phenothiazin-10-ylethanone has been widely used in scientific research due to its potential applications in various fields. One of the major applications of this compound is in the field of organic electronics. It has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. Its unique properties such as high thermal stability, good solubility, and high charge mobility make it an ideal candidate for use in these devices.
Another important application of 2-Benzylsulfanyl-1-phenothiazin-10-ylethanone is in the field of medicinal chemistry. It has been found to exhibit potent antioxidant and anti-inflammatory properties and has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. It has also been found to exhibit antimicrobial activity against various pathogens.
properties
Product Name |
2-Benzylsulfanyl-1-phenothiazin-10-ylethanone |
|---|---|
Molecular Formula |
C21H17NOS2 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C21H17NOS2/c23-21(15-24-14-16-8-2-1-3-9-16)22-17-10-4-6-12-19(17)25-20-13-7-5-11-18(20)22/h1-13H,14-15H2 |
InChI Key |
UPAXVNOSBQPYCY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B304222.png)









